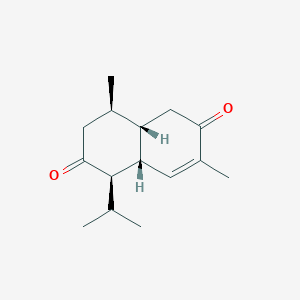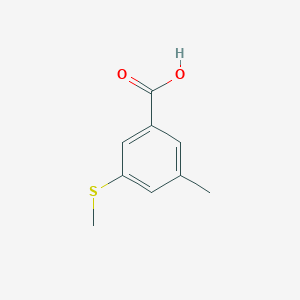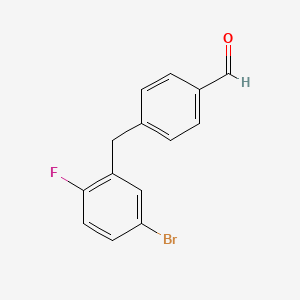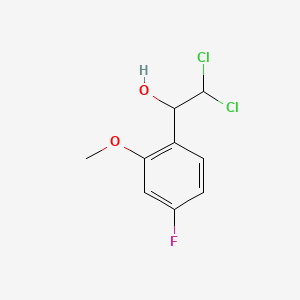
tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate is a complex organic compound that features a tert-butyl ester group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a chiral amino acid derivative. This compound is often used in peptide synthesis and organic chemistry due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate typically involves the protection of the amino group with the Fmoc group, followed by esterification with tert-butyl groups. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The tert-butyl ester is formed using tert-butyl alcohol and a suitable acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bond in the pent-4-enoate moiety.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
Tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.
Biology: In the study of enzyme-substrate interactions and protein folding.
Industry: Used in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during synthesis and can be removed under mild basic conditions, revealing the free amine for further reactions. The tert-butyl ester provides stability and can be hydrolyzed under acidic conditions to yield the carboxylic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (2S,3S)-2-(benzyloxycarbonylamino)-3-methylpent-4-enoate: Similar structure but with a benzyloxycarbonyl protecting group.
Tert-butyl (2S,3S)-2-(methoxycarbonylamino)-3-methylpent-4-enoate: Features a methoxycarbonyl group instead of the Fmoc group.
Uniqueness
Tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate is unique due to the presence of the Fmoc group, which offers specific advantages in peptide synthesis, such as ease of removal and stability under various reaction conditions .
Propriétés
Formule moléculaire |
C25H29NO4 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
tert-butyl (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpent-4-enoate |
InChI |
InChI=1S/C25H29NO4/c1-6-16(2)22(23(27)30-25(3,4)5)26-24(28)29-15-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h6-14,16,21-22H,1,15H2,2-5H3,(H,26,28)/t16-,22-/m0/s1 |
Clé InChI |
SEGRRYWWGFEJGC-AOMKIAJQSA-N |
SMILES isomérique |
C[C@@H](C=C)[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C=C)C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


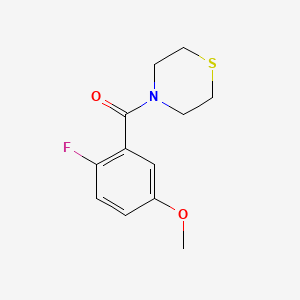

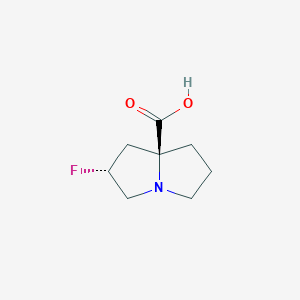
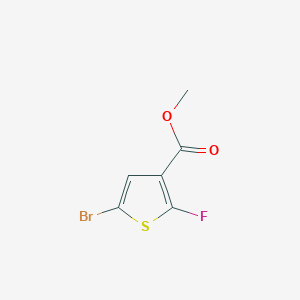

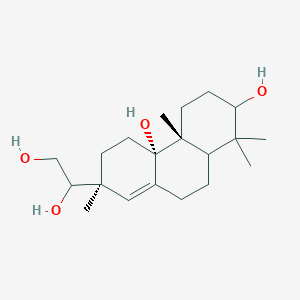
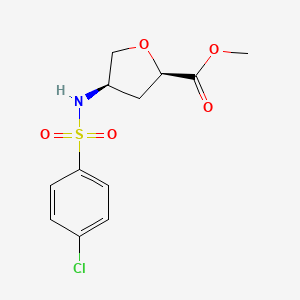
![[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14028417.png)
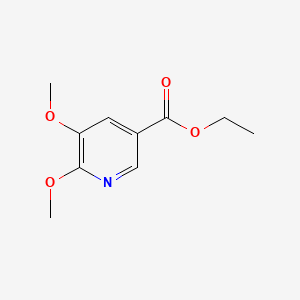
![(Benzo[d][1,3]dioxol-5-ylmethyl)chlorotriphenylphosphorane](/img/structure/B14028439.png)
